Spectroscopic data (NMR, IR, MS) of (2S)-3-amino-2-methylpropanenitrile HCl
Spectroscopic data (NMR, IR, MS) of (2S)-3-amino-2-methylpropanenitrile HCl
An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-3-amino-2-methylpropanenitrile HCl
Authored by: A Senior Application Scientist
Introduction
(2S)-3-amino-2-methylpropanenitrile hydrochloride, with the chemical formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol , is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a primary amine, a nitrile group, and a stereocenter, makes it a valuable precursor for the synthesis of complex pharmaceutical agents, particularly those targeting neurological pathways.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[1]
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. This technical guide provides a comprehensive analysis of the key spectroscopic data for (2S)-3-amino-2-methylpropanenitrile HCl, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are intended to equip researchers and scientists with the necessary information for unambiguous identification and quality control of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The chemical structure of (2S)-3-amino-2-methylpropanenitrile HCl is presented below. The protonated primary amine (ammonium) and the electron-withdrawing nitrile group are the key functional moieties that dictate the molecule's spectroscopic behavior.
Caption: Chemical structure of (2S)-3-amino-2-methylpropanenitrile HCl.
For the purpose of spectroscopic analysis, we can identify four distinct proton environments and four distinct carbon environments in the molecule's backbone, which will be resolved by NMR. The key functional groups for IR analysis are the ammonium (N⁺-H), nitrile (C≡N), and aliphatic C-H bonds. Mass spectrometry will primarily detect the cationic form of the molecule, corresponding to the free base.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The spectrum of (2S)-3-amino-2-methylpropanenitrile HCl is expected to show four distinct signals, corresponding to the four unique proton environments.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (2S)-3-amino-2-methylpropanenitrile HCl in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, causing their signal to disappear, which can aid in peak assignment.
-
Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, to calibrate the chemical shift scale to 0.00 ppm.[2]
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.
Data Presentation: Expected ¹H NMR Signals
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~1.4 - 1.6 | Doublet (d) | 3H | -CH₃ |
| b | ~3.1 - 3.3 | Multiplet (m) | 1H | -CH- |
| c | ~3.4 - 3.6 | Doublet (d) | 2H | -CH₂-NH₃⁺ |
| d | ~8.5 - 9.0 (in DMSO-d₆) | Broad singlet (br s) | 3H | -NH₃⁺ |
Interpretation of the ¹H NMR Spectrum
The predicted chemical shifts are influenced by the electronic environment of each proton. The protons on the methylene group (c) adjacent to the protonated amino group are expected to be the most downfield of the aliphatic protons due to the strong electron-withdrawing inductive effect of the -NH₃⁺ group. The methine proton (b) is also shifted downfield due to its proximity to both the nitrile and ammonium groups. The methyl protons (a) are the most upfield as they are furthest from the electron-withdrawing groups.
The splitting patterns, or multiplicities, arise from spin-spin coupling between neighboring non-equivalent protons.
-
The -CH₃ protons (a) are split by the single methine proton (b), resulting in a doublet.
-
The -CH- proton (b) is coupled to the three methyl protons (a) and the two methylene protons (c), leading to a complex multiplet.
-
The -CH₂- protons (c) are split by the methine proton (b), appearing as a doublet.
-
The -NH₃⁺ protons (d) are typically broad due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. In D₂O, this signal will disappear.
Caption: ¹H NMR coupling relationships in the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For (2S)-3-amino-2-methylpropanenitrile HCl, four distinct carbon signals are expected in a proton-decoupled spectrum.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Parameters: The spectrum is acquired on an NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.
Data Presentation: Expected ¹³C NMR Signals
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~15 - 20 | -CH₃ |
| 2 | ~25 - 30 | -CH- |
| 3 | ~40 - 45 | -CH₂- |
| 4 | ~118 - 122 | -C≡N |
Interpretation of the ¹³C NMR Spectrum
The chemical shift of each carbon is determined by its hybridization and electronic environment.
-
The nitrile carbon (4) is significantly deshielded and appears furthest downfield, a characteristic feature of sp-hybridized carbons in a nitrile group.
-
The aliphatic carbons (1, 2, 3) appear in the upfield region of the spectrum. The -CH₂- carbon (3) is expected to be the most downfield of the aliphatic carbons due to its direct attachment to the electron-withdrawing ammonium group.
-
The methyl carbon (1) is typically the most shielded and appears at the highest field.
Caption: Unique carbon environments for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often simpler, requiring only placing the solid sample directly on the crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.[4] A background spectrum is first collected and automatically subtracted from the sample spectrum.
Data Presentation: Expected Characteristic IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 | N-H stretch (broad) | Primary ammonium (-NH₃⁺) |
| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂, -CH-) |
| ~2250 | C≡N stretch | Nitrile |
| ~1600 - 1500 | N-H bend (asymmetric & symmetric) | Primary ammonium (-NH₃⁺) |
| ~1465 | C-H bend (scissoring) | -CH₂- |
| ~1380 | C-H bend (rocking) | -CH₃ |
Interpretation of the IR Spectrum
The IR spectrum of (2S)-3-amino-2-methylpropanenitrile HCl will be characterized by several key absorption bands:
-
A very broad and strong absorption in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt. This broadness is due to extensive hydrogen bonding.
-
A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration. The presence of this peak is a strong indicator of the nitrile functional group.
-
Absorptions in the 2980-2850 cm⁻¹ range due to the stretching vibrations of the aliphatic C-H bonds.
-
Bending vibrations for the ammonium group (N-H bends) are expected in the 1600-1500 cm⁻¹ region.[5]
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like (2S)-3-amino-2-methylpropanenitrile HCl, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: The solution is directly infused into the ESI source of the mass spectrometer.
-
Ionization: The analysis is performed in positive ion mode to detect the cationic species.
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
The molecular formula of the free base is C₄H₈N₂. Its monoisotopic mass is approximately 84.0688 Da.[6]
| m/z (Predicted) | Ion Formula | Description |
| 85.0766 | [C₄H₉N₂]⁺ | Protonated molecule ([M+H]⁺) of the free base |
| 58.0655 | [C₃H₈N]⁺ | Loss of HCN from [M+H]⁺ |
Interpretation of the Mass Spectrum
In positive mode ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. The most prominent peak observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base plus the mass of a proton. For C₄H₈N₂, this would be approximately 85.0766 m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion, providing further confidence in the compound's identity.
Fragmentation can occur in the mass spectrometer, leading to smaller daughter ions. A common fragmentation pathway for aminonitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion with a lower m/z value.
Caption: A potential fragmentation pathway in mass spectrometry.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of (2S)-3-amino-2-methylpropanenitrile HCl. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy provides definitive evidence of the key ammonium and nitrile functional groups, and mass spectrometry confirms the molecular weight and elemental composition of the core molecule. Together, these analytical methods form a self-validating system, ensuring the structural integrity and purity of this vital chemical building block for researchers and drug development professionals.
References
- Smolecule. (2024, August 10). Buy (2S)-3-amino-2-methylpropanenitrile hydrochloride | 2866254-40-0.
- NIST. Propanenitrile, 3-(methylamino)-. In NIST Chemistry WebBook, SRD 69.
- University of Colorado Boulder. Infrared Spectroscopy. Organic Lecture Series.
- PubChem. (2S)-3-amino-2-methylpropanenitrile | C4H8N2 | CID 51416640.
- University of Wisconsin-Platteville. Table of Characteristic IR Absorptions.
- PubChemLite. 3-amino-2-methylpropanenitrile (C4H8N2).
- Murray, Whitehead, Le Strat and Conway. Supporting Information for Asymmetric Strecker Reactions.
- PubChem. 2-Amino-2-methylpropanenitrile hydrochloride | C4H9ClN2 | CID 12239465.
- Steill, J. D., & Oomens, J. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society.
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropanal.
Sources
- 1. Buy (2S)-3-amino-2-methylpropanenitrile hydrochloride | 2866254-40-0 [smolecule.com]
- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 6. PubChemLite - 3-amino-2-methylpropanenitrile (C4H8N2) [pubchemlite.lcsb.uni.lu]
